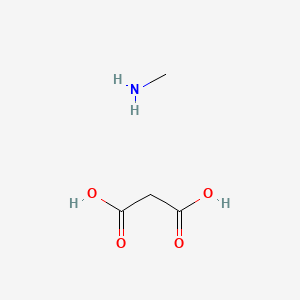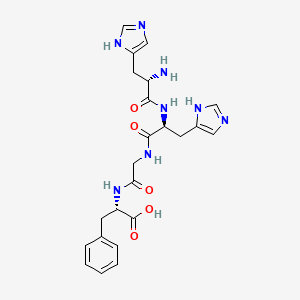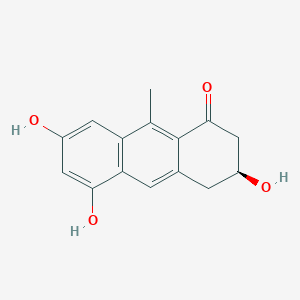![molecular formula C7H12N4O2 B12573054 N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide CAS No. 185034-64-4](/img/structure/B12573054.png)
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Métodos De Preparación
The synthesis of N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This reaction is typically carried out at room temperature with vigorous stirring for several hours. The product is then isolated and purified through recrystallization.
Análisis De Reacciones Químicas
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Sonogashira cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base . This reaction forms carbon-carbon bonds, leading to the formation of substituted imidazole derivatives. Common reagents used in these reactions include palladium catalysts, copper iodide, and bases such as triethylamine.
Aplicaciones Científicas De Investigación
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide has several scientific research applications. In chemistry, it is used as a synthon in the synthesis of various heterocyclic compounds . In medicine, it is being explored for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent . Additionally, it has industrial applications in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide can be compared with other similar compounds, such as N,N’-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) . Both compounds contain nitramide groups, but they differ in their structural features and reactivity. BTMNA, for example, is known for its high crystal density and insensitivity to impact and friction, making it suitable for use as an insensitive explosive . In contrast, this compound is more commonly used in pharmaceutical and agrochemical applications due to its biological activity.
Similar Compounds
Propiedades
Número CAS |
185034-64-4 |
|---|---|
Fórmula molecular |
C7H12N4O2 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
N-(5-methyl-1-prop-1-enyl-4,5-dihydroimidazol-2-yl)nitramide |
InChI |
InChI=1S/C7H12N4O2/c1-3-4-10-6(2)5-8-7(10)9-11(12)13/h3-4,6H,5H2,1-2H3,(H,8,9) |
Clave InChI |
VITFGJTZUNKMKD-UHFFFAOYSA-N |
SMILES canónico |
CC=CN1C(CN=C1N[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)


![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)



![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)

